1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-10(12)15-8(9(16)17)4-7(14-15)6-2-1-3-13-5-6/h1-5,10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRPGUCQLAQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly as a fungicide and anti-inflammatory agent. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHFNO
- CAS Number : 2098102-66-8
- Molecular Weight : 246.19 g/mol
Antifungal Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antifungal properties. A study demonstrated that certain pyrazole derivatives showed higher antifungal activity against various phytopathogenic fungi compared to standard treatments like boscalid. The structure-activity relationship (SAR) analysis suggested that the difluoromethyl group enhances antifungal efficacy through improved interaction with fungal targets .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. A recent review highlighted that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, compounds similar to this compound exhibited significant COX-2 inhibitory activity with minimal side effects on gastric tissues . In vivo studies showed that these compounds could reduce carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .
Case Study 1: Antifungal Efficacy
In a comparative study, several pyrazole derivatives were synthesized and tested against a panel of fungal pathogens. The compound this compound was found to have an EC value significantly lower than that of traditional antifungals, demonstrating its potential as a novel fungicide .
| Compound | Pathogen | EC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Fusarium oxysporum | 15.2 | |
| Boscalid | Fusarium oxysporum | 25.0 |
Case Study 2: Anti-inflammatory Action
A series of experiments assessed the anti-inflammatory effects of various pyrazole derivatives in animal models. The compound displayed a notable reduction in inflammation markers and was well-tolerated with no significant gastrointestinal toxicity observed.
| Compound | Model | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced edema | 68% | |
| Celecoxib | Carrageenan-induced edema | 45% |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Cyclooxygenase Enzymes : The compound selectively inhibits COX enzymes, leading to decreased production of pro-inflammatory mediators.
- Fungal Target Interaction : The difluoromethyl group enhances binding affinity to fungal enzymes, disrupting their metabolic pathways.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Structure : Differs in substituents: methyl (position 1) and trifluoromethyl (position 3) .
- Key Differences: Electron-Withdrawing Effects: The trifluoromethyl group (−CF₃) is stronger than difluoromethyl (−CHF₂), increasing acidity (pKa ~1.5 vs. ~2.5) and metabolic stability.
- Applications : Used in pesticide intermediates due to enhanced hydrolytic stability .
1-(Pyridin-4-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Structure : Pyridin-4-yl group attached via a methylene linker (position 1) and −CF₃ (position 3) .
- Key Differences :
- Spatial Flexibility : The methylene spacer allows conformational flexibility, improving binding to enzyme pockets.
- Electronic Effects : Pyridin-4-yl’s nitrogen orientation alters hydrogen-bonding patterns compared to pyridin-3-yl.
- Applications : Explored in kinase inhibitors due to improved target engagement .
Positional Isomerism of Carboxylic Acid
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Structure : Carboxylic acid at position 4 (vs. 5) with chloro and −CHF₂ substituents .
- Key Differences :
- Applications : Tested as a herbicide metabolite due to soil persistence .
Pyridine Ring Modifications
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid
Preparation Methods
Catalytic Carbointercalation and Halogenation Route
Step A: Carbointercalation Reaction
Difluorochloromethane, carbon monoxide, and methyl hydrazine undergo carbointercalation in the presence of a palladium catalyst and sodium formate to yield a key intermediate.
Step B: Halogenation
The intermediate is halogenated using halogenating reagents to form a halogenated pyrazole precursor.
Step C: Cyclization
The halogenated intermediate reacts with alkali and propiolic acid to form the pyrazole ring and generate the target compound.
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Palladium salts such as Pd(OAc)2, PdCl2, or Pd(dppf)Cl_2 combined with phosphine ligands like BINAP or xantphos are employed to enhance reaction efficiency and selectivity.
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The carbointercalation and halogenation steps are carried out under controlled temperatures and pressures, with specific solvents facilitating the reactions.
This method offers a cost-effective route utilizing propiolic acid and allows for good control over regioselectivity and yield.
Claisen Condensation and Ring-Closure in Two-Phase System
Step 1: Claisen Reaction
Alkyl difluoroacetate undergoes Claisen condensation to form an enolate salt intermediate.
Step 2: Acidification
The enolate salt is acidified with carbon dioxide (gaseous or dry ice) to release the alkyl difluoroacetoacetate.
Step 3: Coupling
The purified alkyl difluoroacetoacetate is coupled with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.
Step 4: Pyrazole Ring Closure
The ring closure is performed in a two-phase system using weak bases such as sodium carbonate or potassium bicarbonate and methylhydrazine aqueous solution at low temperatures (-20°C to 5°C).
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The product precipitates out and is collected by filtration, yielding high purity (>99.9%).
This method emphasizes mild reaction conditions and high regioselectivity with minimized by-product formation.
Substitution/Hydrolysis and Condensation/Cyclization Approach
Step 1: Substitution/Hydrolysis
An α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide in the presence of an acid-binding agent in an organic solvent at low temperature, followed by alkali hydrolysis to yield an α-difluoroacetyl intermediate.
Step 2: Condensation/Cyclization
The intermediate undergoes low-temperature condensation with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide.
Subsequently, reduced pressure and temperature elevation promote cyclization.
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Acidification yields a crude product which is recrystallized from an alcohol/water mixture (methanol, ethanol, or isopropanol) to obtain the pure target acid.
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The recrystallization solvent mixture proportion is optimized between 35-65% alcohol content.
This approach is notable for its use of halide catalysts and well-defined recrystallization steps to enhance purity.
Magnesium-Base Mediated Carbonylation
Step 1: Deprotonation
A precursor pyrazole compound is deprotonated using a magnesium-organic base.
Step 2: Carbonylation
The deprotonated intermediate is reacted with carbon dioxide or equivalents to introduce the carboxylate group.
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The carboxylate can be transformed into acid chlorides or other derivatives through subsequent reactions.
This method allows for selective functionalization of the pyrazole ring and is useful for preparing various substituted derivatives.
Reaction Parameters and Conditions Summary Table
Research Findings and Optimization Notes
Catalyst Selection: Palladium catalysts with appropriate phosphine ligands significantly improve yields and regioselectivity in carbointercalation and halogenation steps.
Base Selection: Weak bases such as sodium carbonate or bicarbonate are preferred in ring-closure reactions to suppress formation of undesired isomers, while strong bases like NaOH can be used depending on the step.
Solvent Effects: Biphasic systems (aqueous-organic) facilitate efficient ring closure and product isolation. Alcohol-water mixtures optimize recrystallization purity.
Temperature Control: Low temperatures (-20°C to 5°C) during condensation and ring closure enhance selectivity and reduce side reactions.
Purification: Filtration, crystallization, and solvent extraction are common isolation methods. Recrystallization from alcohol-water mixtures yields high purity products.
Reaction Times: Vary from 1 hour to over 15 hours depending on the step and temperature, with longer times favoring complete conversion in hydrolysis and cyclization stages.
Q & A
Q. What are the common synthetic routes for 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed solvent systems (DMF/water mixtures). Key steps include:
- Cyclization : Reaction of hydrazine derivatives with dialkyl maleates to form pyrazolidine intermediates .
- Functionalization : Introduction of the difluoromethyl group via chlorination/fluorination or direct substitution .
- Hydrolysis : Conversion of ester intermediates (e.g., ethyl pyrazole carboxylates) to carboxylic acids under acidic or basic conditions .
- Decarboxylation : Removal of the carboxylic acid group in specific cases to yield target scaffolds .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with pyridinyl protons resonating at δ 8.5–9.0 ppm and difluoromethyl groups showing characteristic splitting .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm⁻¹, while pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the difluoromethyl group?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach pyridinyl groups, ensuring high yields .
- Solvent Systems : Degassed DMF/water mixtures (5:1 ratio) minimize side reactions and improve catalyst activity .
- Temperature Control : Reactions at 80–100°C balance reactivity and stability of sensitive intermediates .
- Fluorination Agents : Employ ClCF₂H or BrCF₂H with AgF for selective difluoromethylation .
Q. How can low solubility of intermediates during purification be addressed?
- Methodological Answer :
- Co-solvent Systems : Use DMF/water or THF/water mixtures to dissolve insoluble carboxylate salts .
- Chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients for polar intermediates .
- Acidification : Precipitate carboxylic acids by adjusting pH to 2–3 with HCl .
Q. What structure-activity relationship (SAR) insights exist for modifying the pyridinyl substituent?
- Methodological Answer :
- Pyridinyl Position : 3-Pyridinyl substitution enhances binding to targets (e.g., enzymes like factor Xa) due to optimal hydrogen bonding .
- Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents on the pyridine ring improve metabolic stability .
- Heterocycle Replacement : Replacing pyridine with pyrazine reduces potency, highlighting the importance of nitrogen positioning .
Q. How to resolve discrepancies in NMR data for synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted esters or decarboxylated derivatives) .
- Deuterated Solvents : Confirm peak assignments with DMSO-d₆ or CDCl₃, noting solvent-induced shifts .
- 2D NMR : COSY or HSQC experiments clarify ambiguous proton-carbon correlations .
Stability and Handling
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
